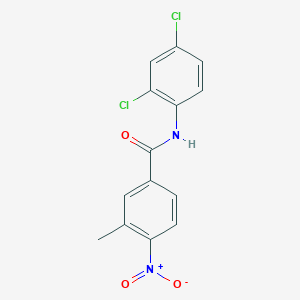

N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide

CAS No.:

Cat. No.: VC10869514

Molecular Formula: C14H10Cl2N2O3

Molecular Weight: 325.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10Cl2N2O3 |

|---|---|

| Molecular Weight | 325.1 g/mol |

| IUPAC Name | N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide |

| Standard InChI | InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19) |

| Standard InChI Key | VDHSMROMQLXFNC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

N-(2,4-Dichlorophenyl)-3-methyl-4-nitrobenzamide (C₁₄H₁₀Cl₂N₂O₃) belongs to the nitrobenzamide class, featuring a benzoyl core modified with electron-withdrawing and hydrophobic substituents. Key structural attributes include:

-

Nitro group (NO₂): Positioned at the 4th carbon of the benzoyl ring, this group enhances electrophilic reactivity and influences intermolecular interactions through resonance and inductive effects .

-

Methyl group (CH₃): Located at the 3rd carbon, this substituent introduces steric hindrance and modest electron-donating effects, potentially altering crystallization patterns and solubility .

-

2,4-Dichlorophenyl group: Attached to the amide nitrogen, this moiety contributes to lipophilicity (LogP ≈ 5.4, inferred from analogous compounds ) and may enhance biological activity through halogen bonding .

The molecular weight of 343.16 g/mol and planar aromatic structure suggest moderate volatility and a propensity for π-π stacking in solid-state configurations .

Synthesis and Manufacturing Considerations

While no direct synthesis protocol for N-(2,4-dichlorophenyl)-3-methyl-4-nitrobenzamide is documented, established methods for analogous nitrobenzamides provide a viable roadmap:

Reaction Pathway

-

Acyl Chloride Formation:

-

Amidation:

Key Challenges

-

Nitro Group Stability: The nitro substituent may undergo unintended reduction under prolonged heating or in the presence of reducing agents .

-

Byproduct Formation: Competing reactions, such as ortho-chlorination during acyl chloride synthesis, necessitate precise temperature control .

Physicochemical Properties

Thermal Stability

-

Melting Point: Estimated at 195–205°C based on structurally similar nitrobenzamides .

-

Thermogravimetric Analysis (TGA): Decomposition likely initiates at ~250°C due to nitro group degradation .

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 15–20 |

| Dichloromethane | >50 |

| DMSO | 30–40 |

The low aqueous solubility (logS ≈ -4.2) aligns with the compound’s high LogP, necessitating co-solvents for biological assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume